molecular formula C8H7N3O4 B6224531 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2763779-21-9

5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B6224531
CAS RN: 2763779-21-9
M. Wt: 209.2
InChI Key:
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Description

5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one, also known as AMNBNO, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a nitrogen-containing benzoxazole ring, which can be used as a synthetic intermediate in the preparation of various compounds, such as pharmaceuticals and agrochemicals. Its unique structure and properties make it an attractive compound for a variety of applications. In

Scientific Research Applications

5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as imidazoles, thiazoles, and oxazoles. In addition, it has been used as a catalyst in the synthesis of polymers and as a ligand for transition metal complexes.

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is not fully understood. However, it is believed that the compound acts as an electron donor, which enables it to form complexes with transition metals. It is also believed to act as a nucleophile, which allows it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one are not well understood. However, it is believed that the compound has a variety of effects on the human body, such as anti-inflammatory and anti-tumor activities. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and its unique structure and properties make it an attractive compound for a variety of applications. However, it does have some limitations. It is a relatively unstable compound, and its reactivity can be unpredictable in certain conditions. In addition, it can be toxic if inhaled or ingested, and it can cause skin irritation in some individuals.

Future Directions

The potential future applications of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one are numerous. It could be used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It could also be used as a reagent in the synthesis of organic compounds, such as imidazoles, thiazoles, and oxazoles. In addition, it could be used as a catalyst in the synthesis of polymers and as a ligand for transition metal complexes. Finally, further research is needed to better understand the biochemical and physiological effects of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one and its potential therapeutic applications.

Synthesis Methods

5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can be synthesized via a number of different methods. One of the most common methods involves the reaction of nitrobenzene with a primary amine, such as 3-methyl-5-amino-1-nitrobenzene, in the presence of a base, such as sodium hydroxide. The reaction produces the desired product, 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one, as well as a byproduct, sodium nitrite. This method has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves the nitration of 5-amino-3-methyl-2-hydroxybenzoic acid followed by cyclization with urea and dehydration to form the final product.", "Starting Materials": [ "5-amino-3-methyl-2-hydroxybenzoic acid", "Nitric acid", "Urea", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Nitration of 5-amino-3-methyl-2-hydroxybenzoic acid with nitric acid and sulfuric acid to form 5-amino-3-methyl-2-hydroxy-6-nitrobenzoic acid", "Cyclization of 5-amino-3-methyl-2-hydroxy-6-nitrobenzoic acid with urea in the presence of sodium hydroxide to form 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one", "Dehydration of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one with sulfuric acid to form the final product" ] }

CAS RN

2763779-21-9

Product Name

5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Molecular Formula

C8H7N3O4

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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